Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of an amino group, a piperazine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 4,6-dichloro-1,3,5-triazine-2-carboxylate with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms on the triazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or hydrogen gas and a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted triazine derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.
Industry: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 4-amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylate hydrochloride
Ethyl 4-amino-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride
Ethyl 4-amino-6-(piperidin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride
Uniqueness: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2.ClH/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16;/h12H,2-6H2,1H3,(H2,11,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADCKZWFTKAUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.